molecular formula C9H12BrN5 B13640994 1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine

1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine

Cat. No.: B13640994
M. Wt: 270.13 g/mol
InChI Key: ROLDKKKHQULSOK-UHFFFAOYSA-N
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Description

The compound 1-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-4-amine features a pyrazole core substituted with a bromo and two methyl groups at positions 4, 1, and 3, respectively. A methylene bridge connects this pyrazole to a second pyrazole ring bearing an amine group at position 2.

  • Alkylation of pyrazole amines with brominated intermediates .
  • Hydrogenation or coupling reactions to introduce substituents .

Properties

Molecular Formula

C9H12BrN5

Molecular Weight

270.13 g/mol

IUPAC Name

1-[(4-bromo-2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C9H12BrN5/c1-6-9(10)8(14(2)13-6)5-15-4-7(11)3-12-15/h3-4H,5,11H2,1-2H3

InChI Key

ROLDKKKHQULSOK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Br)CN2C=C(C=N2)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Methylation: Methyl groups are introduced through alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 4 of the pyrazole ring is electron-deficient due to the electron-withdrawing nature of the adjacent nitrogen atoms. This makes it susceptible to nucleophilic substitution under specific conditions.

Reaction Type Reagents/Conditions Product Mechanistic Notes
Bromine ReplacementNH₃ (excess), DMF, 80°C1-((4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-4-amineProceeds via a two-step mechanism: (1) deprotonation of the pyrazole ring, (2) nucleophilic attack by ammonia .
Alkoxy SubstitutionNaOCH₃, DMSO, 120°C1-((4-Methoxy-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-4-amineRequires strong bases to activate the leaving group (Br) .

Reductive Amination

The primary amine at position 4 of the pyrazole ring can participate in reductive amination with aldehydes or ketones.

Reaction Type Reagents/Conditions Product Yield
Aldehyde Condensationp-Methoxybenzaldehyde, NaBH₄, MeOH, RTN-(4-Methoxybenzyl)-1-((4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-4-amine~85–90% (analogous to )
Ketone CondensationAcetone, NaBH₃CN, AcOHN-Isopropyl-1-((4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-4-amineModerate (requires acidic conditions) .

Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed cross-coupling reactions, expanding functionalization opportunities.

Reaction Type Catalyst/Reagents Product Notes
Suzuki–MiyauraPd(PPh₃)₄, Phenylboronic acid, K₂CO₃, DME1-((4-Phenyl-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-4-amineRequires inert atmosphere and elevated temperatures.
Buchwald–HartwigPd₂(dba)₃, Xantphos, Morpholine1-((4-Morpholino-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-4-amineEffective for introducing amine substituents .

Condensation and Cyclization

The amine group can react with carbonyl compounds to form imines or heterocyclic derivatives.

Reaction Type Reagents/Conditions Product Key Features
Imine FormationBenzaldehyde, Toluene, Δ(E)-N-Benzylidene-1-((4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-4-amineReversible reaction; stabilized by aromatic systems .
CyclocondensationEthyl acetoacetate, HClPyrazolo[3,4-b]pyridine derivativeForms fused heterocycles via Knorr-type reactions.

Oxidation and Functionalization

The methyl groups and amine moiety are potential sites for oxidation or further functionalization.

Reaction Type Reagents/Conditions Product Challenges
Amine OxidationH₂O₂, FeSO₄1-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-4-nitrosoamineRisk of over-oxidation to nitro groups .
Methyl OxidationKMnO₄, H₂SO₄1-((4-Bromo-1,3-dicarboxy-1H-pyrazol-5-yl)methyl)-1H-pyrazol-4-amineHarsh conditions may degrade the pyrazole core.

Key Stability Considerations

  • Thermal Stability : Decomposes above 200°C, as indicated by thermogravimetric analysis (TGA) of related compounds .

  • Light Sensitivity : Bromine substituent increases susceptibility to photodegradation; store in amber glass .

Scientific Research Applications

1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The bromine atom and methyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazole derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Key Structural Analogs and Activity Trends
Compound Name Substituents Biological Activity/Notes Reference
Target Compound 4-Bromo, 1,3-dimethyl on pyrazole; methylene-linked pyrazol-4-amine Hypothesized kinase inhibition potential based on pyrazole-amine motifs .
1-{[2,4-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine 2,4-Bis(trifluoromethyl)phenyl group Precursor to Ceapin-A7; modulates unfolded protein response .
1-(p-Tolyl)-3-tert-butyl-1H-pyrazol-5-amine p-Tolyl and tert-butyl groups High TNF-α inhibitory activity; substitution with bulkier groups reduces potency .
1-[(4-Bromothien-2-yl)methyl]-1H-pyrazol-5-amine 4-Bromothienyl group Structural isomerism (thiophene vs. benzene) alters electronic properties .
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine Cyclopropyl and phenyl groups Enhanced steric hindrance; used in agrochemical intermediates .
1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine 4-Chloro and N-methyl groups Reduced metabolic stability compared to bromo analogs .

Electronic and Steric Influences

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability (e.g., in 4-bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one ) enhance electrophilic reactivity compared to chlorine analogs. This may improve binding to hydrophobic enzyme pockets.
  • Methyl vs. Trifluoromethyl : The target’s 1,3-dimethyl groups provide moderate steric hindrance, contrasting with the electron-withdrawing trifluoromethyl groups in Ceapin precursors, which reduce nucleophilicity .
  • Aryl Group Position : Replacing the p-tolyl group in TNF-α inhibitors with bromophenyl (e.g., 40d ) maintains activity, suggesting bromine’s compatibility with aromatic stacking interactions.

Physicochemical Properties

  • Solubility : The target compound’s dimethyl groups likely improve solubility in organic solvents compared to cyclopropyl- or phenyl-substituted analogs (e.g., 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine ).
  • Stability : Bromine’s lower electronegativity compared to chlorine may reduce susceptibility to hydrolysis, as seen in 1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine .

Biological Activity

1-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C11H16BrN5
  • Molecular Weight : 298.18 g/mol
  • CAS Number : 956441-24-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 1-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-4-amine. In vitro evaluations have shown that this compound exhibits significant activity against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 μg/mL0.25 μg/mL
Escherichia coli0.25 μg/mL0.30 μg/mL
Candida albicans0.15 μg/mL0.20 μg/mL

These results indicate that the compound is particularly effective against Gram-positive bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The pyrazole scaffold has been extensively studied for its anticancer properties. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines.

Cancer TypeCell LineIC50 Value (μM)
Lung CancerA5495.0
Breast CancerMDA-MB-2313.5
Colorectal CancerHCT1164.2
Prostate CancerLNCaP6.0

The anticancer activity of 1-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-4-amine is attributed to its ability to induce apoptosis and inhibit cell proliferation in these cancer types .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has shown promising anti-inflammatory properties. Studies have demonstrated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

CompoundCOX Inhibition IC50 (μM)Selectivity Index
1-((4-Bromo...)-1H-pyrazol-4-amine0.01>200
Standard (Diclofenac Sodium)0.05-

The selectivity index indicates that this compound is a potent inhibitor of COX enzymes, making it a potential candidate for developing anti-inflammatory drugs .

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

  • Antimicrobial Efficacy : A study published in ACS Omega evaluated multiple pyrazole derivatives, including the target compound, for their antibacterial and antifungal activities against clinical isolates. The results confirmed significant inhibition against common pathogens .
  • Cancer Cell Proliferation : Research published in MDPI journals explored the antiproliferative effects of pyrazole derivatives on various cancer cell lines, demonstrating that the compound effectively reduced cell viability through apoptosis induction .
  • Inflammatory Response Modulation : A study focused on the anti-inflammatory properties of pyrazole compounds revealed that they could significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .

Q & A

Q. Key Variables :

  • Solvent polarity (DMF vs. THF) affects reaction kinetics and byproduct formation .
  • Temperature gradients during bromination impact regioselectivity and purity (>98% achievable with slow addition of NBS) .

How can structural ambiguities in this compound be resolved using advanced spectroscopic and crystallographic methods?

Q. Advanced Research Focus :

  • X-ray Crystallography : Single-crystal analysis confirms the spatial arrangement of the bromo and methyl substituents. For example, torsion angles between pyrazole rings in similar compounds average 15–25°, with C–Br bond lengths of 1.88–1.92 Å .
  • NMR Spectroscopy :
    • ¹H NMR: Methyl groups at δ 2.35–2.50 ppm (singlet), pyrazole protons at δ 7.20–7.60 ppm (multiplet) .
    • ¹³C NMR: Quaternary carbons adjacent to bromine resonate at δ 145–150 ppm .
  • Mass Spectrometry : High-resolution ESI-MS typically shows [M+H]⁺ peaks at m/z 310–315 (calculated for C₁₀H₁₂BrN₅: 310.03) .

What strategies mitigate contradictory bioactivity data in assays involving this compound?

Q. Advanced Research Focus :

  • Assay Design : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to validate receptor-binding affinities. For GPCR-targeted analogs, EC₅₀ values vary by ±20% depending on cell-line transfection efficiency .
  • Data Normalization : Control for solvent effects (e.g., DMSO concentrations >0.1% inhibit kinase activity in some models) .
  • Statistical Robustness : Apply ANOVA with post-hoc Tukey tests to address variability in IC₅₀ determinations across replicates .

How does the bromine substituent influence the compound’s electronic properties and reactivity?

Q. Basic Research Focus :

  • Electron-Withdrawing Effect : Bromine decreases electron density on the pyrazole ring, reducing nucleophilic substitution rates at adjacent positions. Hammett constants (σₚ) for Br are +0.23, altering reaction pathways in Suzuki couplings .
  • Steric Effects : The 4-bromo-1,3-dimethyl group creates steric hindrance, favoring axial attack in cycloaddition reactions .

What computational methods predict the compound’s binding modes to biological targets?

Q. Advanced Research Focus :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3e) to model interactions with kinase domains or GPCRs. Key residues (e.g., Lys90 in CB1 receptors) form hydrogen bonds with the pyrazole amine .
  • MD Simulations : Trajectories >100 ns reveal stable binding poses, with RMSD <2.0 Å for conserved binding pockets .

How can impurities in the final product be quantified and minimized?

Q. Basic Research Focus :

  • HPLC Analysis : Use C18 columns (5 µm, 250 mm) with gradient elution (ACN:H₂O + 0.1% TFA) to resolve impurities. Retention times for the target compound typically range 12–14 minutes .
  • Recrystallization : Ethanol/water (7:3 v/v) at −20°C yields >99% purity, confirmed by melting point (mp 158–162°C) .

What are the compound’s stability profiles under varying storage conditions?

Q. Advanced Research Focus :

  • Thermal Stability : Decomposition occurs above 200°C (TGA data), with mass loss <5% at 25°C over 12 months .
  • Photostability : UV-Vis exposure (λ = 254 nm) induces <10% degradation in 24 hours if stored in amber glass .

How does the compound’s logP value correlate with its membrane permeability in cellular models?

Q. Basic Research Focus :

  • Calculated logP : ~2.1 (using ChemAxon), indicating moderate lipophilicity. Experimental logP (shake-flask method) aligns within ±0.3 .
  • Caco-2 Assays : Papp values of 8–12 × 10⁻⁶ cm/s suggest moderate permeability, suitable for CNS-targeted drug candidates .

What are the ethical and safety considerations for handling this compound in vitro?

Q. Advanced Research Focus :

  • Toxicity Screening : LD₅₀ in zebrafish embryos is >100 µM, but Ames tests show no mutagenicity up to 1 mM .
  • Safety Protocols : Use fume hoods for synthesis; PPE (gloves, goggles) is mandatory due to potential skin sensitization (ECHA classification) .

How can structure-activity relationships (SARs) guide the design of analogs with enhanced selectivity?

Q. Advanced Research Focus :

  • Modular Substitutions : Replace bromine with electron-deficient groups (e.g., CF₃) to improve target affinity. For example, 4-CF₃ analogs show 3-fold higher CB2 receptor binding .
  • Bioisosteres : Replace the pyrazole amine with tetrazole or oxadiazole rings to modulate solubility and metabolic stability .

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